molecular formula C19H15F2N3O3 B2815991 13-fluoro-5-[2-(2-fluorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034267-82-6

13-fluoro-5-[2-(2-fluorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2815991
CAS No.: 2034267-82-6
M. Wt: 371.344
InChI Key: CDKNCTSTTGOJMC-UHFFFAOYSA-N
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Description

8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 2-fluorophenol and 2-fluorobenzylamine. These intermediates undergo various reactions, including acylation and cyclization, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its reactivity and properties.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, enabling the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a critical role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are investigated for developing new drugs. Its fluorine atoms can enhance the compound’s stability and bioavailability.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-fluorophenol: A simpler compound with a single fluorine atom, used as an intermediate in the synthesis of more complex molecules.

    2-fluorobenzylamine: Another intermediate compound with applications in organic synthesis.

    4-fluorobenzylamine: Similar to 2-fluorobenzylamine but with the fluorine atom in a different position, affecting its reactivity and properties.

Uniqueness

8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one stands out due to its complex structure, featuring multiple fluorine atoms and a fused pyrimidine ring system. This complexity provides unique chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

13-fluoro-5-[2-(2-fluorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c20-12-5-6-17-22-15-7-8-23(10-13(15)19(26)24(17)9-12)18(25)11-27-16-4-2-1-3-14(16)21/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKNCTSTTGOJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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